molecular formula C9H18Cl2N4 B2721712 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1250820-70-2

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Cat. No.: B2721712
CAS No.: 1250820-70-2
M. Wt: 253.17
InChI Key: URTPEQKULKIBGY-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C9H16N4.2ClH. It is characterized by the presence of a triazole ring and a piperidine ring, making it a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the formation of the triazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial. This ensures the scalability of the synthesis process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The piperidine ring may interact with receptors or enzymes, modulating their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to the combination of the triazole and piperidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4,5-dimethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.2ClH/c1-7-11-12-9(13(7)2)8-5-3-4-6-10-8;;/h8,10H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTPEQKULKIBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2CCCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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